Product packaging for Fermagate(Cat. No.:CAS No. 119175-48-3)

Fermagate

Cat. No.: B598077
CAS No.: 119175-48-3
M. Wt: 545.062
InChI Key: VESOWWBEYMMDFG-UHFFFAOYSA-A
Attention: For research use only. Not for human or veterinary use.
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Description

Fermagate is an inorganic phosphate binder with the chemical formula [Mg4Fe2(OH)12].CO3 .4H2O, which belongs to a family of compounds known as layered double hydroxides (LDHs) or hydrotalcites . Its structure consists of metal-containing layers with intercalating carbonate anions and water molecules . The primary research value of this compound lies in its ability to control blood plasma phosphate levels, making it a compound of interest for studies related to the prevention of hyperphosphataemia, particularly in the context of renal research and haemodialysis . Its mechanism of action involves the exchange of carbonate ions for free inorganic phosphate ions within the gastrointestinal tract. When administered with a meal, the compound binds to phosphate released through digestion, reducing its bioavailability and thus helping to avoid elevated blood phosphate concentrations . Studies suggest that materials with the this compound structure show relatively good selectivity for binding phosphate ions even in complex matrices like food . This product is labeled "For Research Use Only" and is strictly for laboratory research applications. It is not intended for use in diagnostic procedures, human or veterinary therapeutics, or any form of personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH20Fe2Mg4O19 B598077 Fermagate CAS No. 119175-48-3

Properties

IUPAC Name

tetramagnesium;iron(3+);carbonate;dodecahydroxide;tetrahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2O3.2Fe.4Mg.16H2O/c2-1(3)4;;;;;;;;;;;;;;;;;;;;;;/h(H2,2,3,4);;;;;;;16*1H2/q;2*+3;4*+2;;;;;;;;;;;;;;;;/p-14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VESOWWBEYMMDFG-UHFFFAOYSA-A
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)([O-])[O-].O.O.O.O.[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Fe+3].[Fe+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH20Fe2Mg4O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70152328
Record name Fermagate
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URL https://comptox.epa.gov/dashboard/DTXSID70152328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

545.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119175-48-3
Record name Fermagate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119175483
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fermagate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70152328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FERMAGATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LH78JQC1MP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis and Advanced Fabrication of Fermagate Analogues

Precision Synthesis Methodologies for Fermagate Structures

Precision synthesis is crucial for tailoring the characteristics of this compound and its analogues for specific applications. Different synthesis routes offer varying degrees of control over particle size, crystallinity, surface area, and interlayer composition.

Co-precipitation is a widely used and popular technique for synthesizing layered double hydroxides, including those with Mg and Fe, relevant to this compound. This method typically involves mixing solutions of metal cation salts at controlled temperatures, often between 50 and 90 °C rsc.org. The pH of the medium is adjusted to an alkaline range, typically between 9 and 12, using precipitating agents like NaOH or NH₄OH, often in the presence of a carbonate salt rsc.org. Parameters such as reaction time and alkalinity significantly influence the resulting LDH's shape, surface area, and crystallinity rsc.org.

Hydrothermal synthesis is another important route, often conducted at elevated temperatures and pressures, sometimes as high as 180 °C rsc.orgacs.org. This method can be used to synthesize LDHs from various starting materials, including metal oxides or hydroxides acs.orguq.edu.auacs.org. For instance, MgAl LDHs have been synthesized hydrothermally from mixed MgO and Al₂O₃ oxides at 110 °C uq.edu.auacs.org. Hydrothermal methods can influence the crystallization and morphology of the resulting layered structures acs.orgacs.org. Nickel-aluminum layered double hydroxides containing lanthanide cations have also been successfully synthesized via co-precipitation followed by hydrothermal treatment mdpi.com.

The sol-gel method offers a versatile approach for synthesizing layered double hydroxides, allowing for control over the homogeneity and structure of the final product acs.orgresearchsquare.com. This technique often involves the use of metal salts like nitrates or acetates as precursors rsc.orgmdpi.com. A general sol-gel procedure has been developed for multimetallic LDHs, emphasizing the control of synthesis parameters and the complexation of metallic precursors acs.org. Sol-gel methods can be used to produce LDH powders and thin films acs.orgmdpi.com. For example, Mg-Al LDH coatings have been fabricated on substrates using a sol-gel route involving the reconstruction of mixed-metal oxides obtained from calcined precursor gels mdpi.com. Novel aqueous sol-gel methods have also been developed for synthesizing Mg/Al and europium-substituted Mg/Al/Eu LDHs eurekaselect.com.

Green chemistry approaches are increasingly being explored for LDH synthesis to minimize environmental impact. These methods aim to reduce or eliminate the use of hazardous substances and generate less waste acs.orgrsc.orgdergipark.org.tr. Mechanochemical synthesis, a solvent-free method, has been reported for synthesizing various LDHs, aligning with green chemistry principles by saving water and raw materials acs.orgmdpi.com. Another green approach involves the use of biomolecules, such as sugar molecules, as exfoliating agents for the synthesis of LDH nanosheets dergipark.org.tr.

Electrochemical synthesis provides a method for depositing LDH films directly onto conductive substrates acs.orgrsc.org. This technique relies on the electrochemical generation of hydroxide (B78521) ions, which leads to the precipitation of the LDH on the electrode surface acs.org. This method has been used to prepare various LDHs, including Zn-Al, Ni-Al, Ni-Mn, Mg-Al, and Mg-Cr LDHs acs.org. A novel electrosynthesis protocol based on potentiodynamic cathodic reduction has also been proposed for depositing thin films of Co/Al and Co/Fe LDHs researchgate.net. Electrochemical methods offer advantages in controlling the adhesion and morphology of LDH films acs.org.

Template-assisted synthesis involves using a pre-existing structure as a template to guide the formation of the LDH architecture frontiersin.org. This can lead to the creation of materials with specific shapes and porosities. For instance, hollowed Ni-Co LDH polyhedra have been synthesized using a template-sacrificing approach with ZIF-67 as the template frontiersin.org. Metal-organic frameworks (MOFs) have been proposed as sacrificing templates for the synthesis of LDH@C nanocomposites frontiersin.org. Biopolymer-assisted approaches, such as using sodium alginate, have also been employed as templates or structure-directing agents in the hydrothermal synthesis of LDH nanostructures acs.org.

Post-Synthetic Modification and Functionalization of this compound

Post-synthetic modification and functionalization allow for further tailoring of the properties of this compound and its analogues after their initial synthesis. These strategies can enhance their performance in various applications.

Surface engineering focuses on modifying the outermost layer of LDH particles to alter their surface chemistry, stability, and interaction with other substances nih.govrsc.orgnih.govchemrxiv.org. This can involve coating the LDH surface with polymers, surfactants, or other functional molecules nih.govchemrxiv.orguq.edu.au. For example, layered double hydroxide nanoparticles have been modified with targeting ligand-conjugated albumin for enhanced delivery to specific cells acs.org. Ligands like angiopep-2 and rabies virus glycoprotein (B1211001) have been conjugated to LDH nanoparticles via bovine serum albumin uq.edu.auacs.org. Surface defect engineering, such as creating vacancies on the LDH surface, is another strategy to optimize their properties for applications like catalysis rsc.org. Biopolymers are increasingly used for the surface modification of LDH nanoparticles, particularly for biomedical applications, to improve colloidal stability and biocompatibility nih.govuq.edu.au. Surface and interfacial engineering of LDH nanoplatelets with surface-active agents like oleic acid has been shown to enhance their compatibility with polymer matrices chemrxiv.org.

A key characteristic of layered double hydroxides, including this compound, is their ability to undergo interlayer anion exchange wikipedia.orgrsc.orgresearchopenworld.commdpi.comnih.govosti.govmdpi.comnih.gov. The interlayer space in LDHs contains exchangeable anions that balance the positive charge of the metal hydroxide layers rsc.orgresearchopenworld.com. These intercalated anions can be replaced by other anions from a surrounding solution rsc.orgresearchopenworld.commdpi.com. This property is fundamental to this compound's function as a phosphate (B84403) binder, where carbonate ions in the interlayer are exchanged for phosphate ions wikipedia.orgnih.govnih.gov.

Scalable Production Methods and Industrialization Research of this compound Materials

The scalable production and industrialization of pharmaceutical compounds like this compound, an iron and magnesium hydroxycarbonate binder researchgate.netresearchgate.net, involve translating laboratory-scale synthesis routes into efficient, cost-effective, and high-capacity manufacturing processes. While specific detailed industrialization research data solely focused on this compound is not extensively publicly available in the provided search results, insights can be drawn from the manufacturing processes described for similar iron-based phosphate binders, such as sucroferric oxyhydroxide, and general principles of scalable chemical synthesis and pharmaceutical manufacturing.

This compound is characterized as an iron and magnesium hydroxycarbonate researchgate.netresearchgate.net. The synthesis of related iron-based compounds, like iron(III)-oxyhydroxide, can be achieved through the precipitation of an iron salt, such as iron(III)-chloride, using a base google.com. Similarly, the preparation of Fe, Mg-hydrotalcite, a related layered double hydroxide structure containing iron and magnesium, involves steps such as mixing precursor materials, controlled heating, filtration, washing, drying, and pulverizing google.comgoogle.com. These fundamental chemical engineering unit operations are common in scalable production.

Key considerations for the scalable production of metal hydroxycarbonate binders include precise control over reaction parameters to ensure product consistency, purity, and desired physical characteristics, such as particle size and crystallinity google.comgoogle.com. For instance, in the synthesis of Fe, Mg-hydrotalcite, controlling the magnesium to iron ratio and the pH during crystallization is crucial for obtaining a product with desired properties, such as whiteness google.comgoogle.com.

The industrialization of such processes necessitates research into optimizing various stages to improve yield, reduce manufacturing costs, minimize waste, and ensure environmental compliance deskera.comseatexcorp.com. This includes research into efficient mixing and reaction vessel design, solid-liquid separation techniques like filtration and washing to remove byproducts and excess reagents, and drying methods that preserve the material's activity and physical form google.comgoogle.com. Pulverization may also be required to achieve the desired particle size distribution for the final product formulation google.comgoogle.com.

Challenges in scaling up chemical processes for pharmaceutical use are well-documented and include ensuring lot-to-lot consistency, managing raw material sourcing and costs, maintaining strict quality control throughout the process, and adhering to stringent regulatory requirements deskera.comseatexcorp.comthemanufacturer.comardelyx.com. Research in industrial production systems often focuses on integrating advanced technologies, such as automation, data analytics, and real-time monitoring, to enhance efficiency, traceability, and quality assurance deskera.comkth.se.

While specific data tables detailing this compound's industrial production parameters were not found, the general principles and steps outlined for similar metal-based inorganic compounds provide a framework for understanding the likely considerations in its scalable manufacturing. The process would likely involve controlled precipitation, solid-liquid separation, drying, and potentially particle size manipulation, with a strong emphasis on process control and quality assurance to meet pharmaceutical standards.

Illustrative process parameters for the synthesis of related metal hydroxycarbonates from patent literature highlight the importance of controlled conditions for achieving desired material properties on a larger scale.

Process StepParameterTypical Range (for related compounds)Importance for ScalabilitySource
PrecipitationpH9-10Controls product purity and characteristics google.comgoogle.com
PrecipitationMetal Ratio (e.g., Mg:Fe)3.95 to 4.75Influences crystal structure and properties google.comgoogle.com
Heating (Autoclave)Temperature140-150 °CAffects crystallinity google.com
Heating (Autoclave)Duration1-5 hoursAffects crystallinity google.com
WashingWash Water pH9.5-10Ensures removal of impurities google.com
DryingTemperature105-115 °CRemoves solvent while preserving material properties google.com
PulverizingMesh Size-30 +72 BSS meshAchieves desired particle size distribution google.comgoogle.com

Research in scalable synthesis continues to explore novel methods, such as ultra-fast mechanochemical synthesis or controlled polymerization techniques, which could potentially be adapted or offer insights for improving the efficiency and scalability of inorganic compound production rsc.orgfigshare.com. However, the established methods involving controlled precipitation and subsequent processing steps remain fundamental to the industrial production of many inorganic pharmaceutical ingredients.

Structural Elucidation and Crystallographic Analysis of Fermagate

Advanced X-ray Diffraction and Scattering Studies of Fermagate Crystalline Phases

X-ray diffraction (XRD) is a foundational technique for analyzing the crystal structure of materials. nih.govmalvernpanalytical.com For this compound, XRD studies are crucial in confirming its layered structure and determining its precise crystallographic parameters.

Determination of this compound's Layered Double Hydroxide (B78521) (LDH) Framework

This compound is structurally classified as a Layered Double Hydroxide (LDH), belonging to the hydrotalcite supergroup. nih.govresearchgate.net This structure consists of positively charged brucite-like layers, composed of magnesium and iron hydroxides, which are charge-balanced by interlayer anions. nih.govncats.ioncats.io

XRD patterns of materials with the this compound structure (Mg-Fe LDH) exhibit sharp, symmetric reflections at low 2θ angles, which are characteristic of a well-ordered layered material. researchgate.net These reflections correspond to the basal planes (00l) of the structure. Analysis of the diffraction data for a Mg/Fe LDH with a Mg²⁺/Fe³⁺ ratio of 2:1 has allowed for the determination of its lattice parameters within a rhombohedral (3R₁) polytype. researchgate.net The lattice parameter 'a' represents the metal-metal distance within the hydroxide layers, while the 'c' parameter is three times the basal spacing between adjacent layers. upc.edursc.org

Table 1: Crystallographic Data for a Representative Mg-Fe Layered Double Hydroxide

Parameter Value Reference
Crystal System Rhombohedral researchgate.net
Space Group R-3m researchgate.net
Lattice Parameter 'a' 0.3110 nm researchgate.net

Analysis of Interlayer Spacing and Disorder in this compound

The region between the brucite-like layers in this compound, known as the interlayer gallery, contains carbonate anions (CO₃²⁻) and water molecules that balance the positive charge of the metal hydroxide sheets. nih.govnih.gov The size and orientation of these interlayer species, along with the presence of water, dictate the interlayer spacing. nih.govresearchgate.netresearchgate.net

The basal spacing, d(003), can be calculated from the lattice parameter 'c' (d(003) = c/3). upc.edu For a representative Mg-Fe LDH, this value is approximately 0.782 nm (2.345 nm / 3). researchgate.net The actual interlayer spacing, or gallery height, is this basal spacing minus the thickness of the brucite-like layer itself (typically ~0.48 nm). mdpi.com This indicates a gallery height of approximately 0.302 nm.

Electron Microscopy and Tomography for this compound Nanostructure Characterization

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provide high-resolution imaging essential for understanding the physical form of nanostructured materials like this compound. nih.govyoutube.com

High-Resolution Imaging of this compound Morphology and Particle Size

Direct imaging of this compound-like materials (Mg-Fe LDHs) reveals their distinct morphology. These materials typically form as aggregates of thin, plate-like nanoparticles. researchgate.net High-resolution imaging can elucidate the size of these nanoplatelets, which often have diameters on the nanoscale, and show how they stack to form larger particles. The specific synthesis conditions can influence the particle size and degree of aggregation.

Elemental Mapping and Distribution within this compound Materials

Elemental mapping, often performed using an Energy-Dispersive X-ray Spectroscopy (EDX or EDS) detector coupled with an electron microscope, provides spatial information on the distribution of constituent elements within a sample. carleton.edushimadzu.com Studies conducted on materials with the same composition as this compound, such as Mg-Fe LDHs, have utilized this technique. For instance, elemental mapping of activated carbon-supported Mg-Fe LDH composites showed that the elements magnesium (Mg), iron (Fe), and oxygen (O) were dispersed uniformly throughout the material's porous structure. up.ac.za This homogeneity is a key feature of the co-precipitation synthesis method often used for LDHs. This technique is also powerful for tracking the distribution of adsorbed species; for example, High-Resolution TEM with elemental mapping has been used to confirm the homogenous distribution of arsenate sorbed onto Mg-Fe LDH. nih.gov

Neutron Diffraction for Probing Light Atom Positions and Magnetic Structures in this compound

Neutron diffraction is a powerful analytical technique for determining the structure of crystalline materials. It is particularly sensitive to the positions of light elements, such as hydrogen, and can probe the magnetic ordering of materials containing atoms with magnetic moments, like iron. science.govscience.gov

The this compound structure contains a significant number of hydrogen atoms within its hydroxide layers and interlayer water molecules. Neutron diffraction could, in principle, provide precise coordinates for these atoms, offering a more complete structural model than is possible with X-ray diffraction alone.

Furthermore, the presence of Fe³⁺ cations in the brucite-like layers suggests the potential for magnetic ordering at low temperatures. Neutron diffraction is the premier technique for determining such magnetic structures. However, a review of the published scientific literature indicates that specific studies applying neutron diffraction to the this compound compound have not been reported. Therefore, while the technique is highly suitable for elucidating these specific structural details, experimental data on the precise positions of light atoms or the magnetic structure of this compound is not currently available.

Spectroscopic Characterization and Electronic Structure of Fermagate

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis in Fermagate

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups present in this compound by probing their characteristic vibrational modes. researchgate.net

The FT-IR spectrum of this compound and analogous Fe-Mg hydrotalcites is characterized by several key absorption regions. A prominent broad band is typically observed in the high-wavenumber region, around 3450 cm⁻¹, which is attributed to the O-H stretching vibrations of the hydroxyl groups within the brucite-like layers and of the interlayer water molecules. geoscienceworld.org The carbonate anions (CO₃²⁻) situated in the interlayer space give rise to strong absorption bands, particularly the ν₃ antisymmetric stretching mode, which is often observed around 1430 cm⁻¹. geoscienceworld.org The presence of water is further confirmed by a bending vibration mode at approximately 1630 cm⁻¹. researchgate.net The lower wavenumber region, below 1000 cm⁻¹, contains bands corresponding to metal-oxygen (Fe-O, Mg-O) and O-H librational modes, which are characteristic of the LDH lattice structure. geoscienceworld.org

Raman spectroscopy offers complementary information. For Mg/Al,Fe hydrotalcites, bands in the hydroxyl stretching region can be assigned to Mg-OH stretching modes. researchgate.net The symmetric stretching mode (ν₁) of the interlayer carbonate anion is typically Raman active and appears as a strong band. Multiple bands for carbonate vibrations in both IR and Raman spectra can suggest the presence of carbonate ions in different environments or with reduced symmetry due to interactions with the hydroxyl layers and interlayer water. researchgate.net

Table 1: Characteristic Vibrational Frequencies for this compound and Analogous Compounds

Vibrational Mode Typical Wavenumber (cm⁻¹) Technique Assignment
O-H stretch ~3450 FT-IR, Raman Brucite-layer OH, Interlayer H₂O
H₂O bend ~1630 FT-IR Interlayer H₂O
CO₃²⁻ antisymmetric stretch (ν₃) ~1430 FT-IR Interlayer Carbonate
CO₃²⁻ symmetric stretch (ν₁) ~1050 Raman Interlayer Carbonate

Solid-State Nuclear Magnetic Resonance (NMR) of this compound Constituents

Solid-state NMR (ssNMR) is a powerful technique for probing the local atomic environment of the constituent nuclei in this compound, providing insights into the distribution of magnesium and iron ions within the hydroxide (B78521) layers. sdu.dksdu.dk

Magnesium (²⁵Mg): The ²⁵Mg nucleus is quadrupolar (spin I = 5/2), which means its NMR spectrum is highly sensitive to the symmetry of its local environment. huji.ac.il In the ordered brucite-like layers of this compound, magnesium ions occupy octahedral sites. Solid-state ²⁵Mg NMR spectra of magnesium in such environments are dominated by the quadrupolar interaction. rsc.org In hydrotalcite-like structures, different local environments can arise depending on the arrangement of neighboring cations (e.g., Mg or Fe), leading to distinct ²⁵Mg NMR signals. acs.org Chemical shifts for ²⁵Mg in diamagnetic magnesium compounds typically fall within a range of -15 to +25 ppm. rsc.orgresearchgate.net

Iron (⁵⁷Fe): The presence of iron, which is often paramagnetic (Fe³⁺), complicates NMR studies. The unpaired electrons of paramagnetic centers can cause large shifts and significant broadening of NMR signals, making detection challenging. nih.gov However, ⁵⁷Fe NMR can be a valuable tool for characterizing iron-containing materials. In iron oxides, distinct signals are resolved for ⁵⁷Fe nuclei in tetrahedral and octahedral sites. bibliotekanauki.pl For this compound, this technique could potentially distinguish between different iron sites within the brucite-like layers, although the paramagnetic nature of Fe³⁺ would require specialized experimental setups.

Other Nuclei (¹H, ¹³C): ¹H ssNMR can be used to study the different types of hydroxyl groups and water molecules present, distinguishing between those in the brucite-like layer and the interlayer water. nih.gov ¹³C ssNMR can provide information on the interlayer carbonate anions and their mobility.

X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES) for Surface Composition and Oxidation States of this compound

XPS and AES are surface-sensitive techniques that provide information about the elemental composition and chemical (oxidation) states of the atoms on the surface of this compound.

X-ray Photoelectron Spectroscopy (XPS): XPS analysis of materials analogous to this compound, such as Mg-Al-Fe mixed oxides derived from LDHs, is crucial for determining the oxidation state of iron. The binding energy of the Fe 2p photoelectrons is sensitive to the oxidation state. For instance, the Fe 2p₃/₂ peak for Fe³⁺ is found at a higher binding energy (e.g., ~711-713 eV) compared to Fe²⁺ or metallic Fe⁰. researchgate.netmccrone.comthermofisher.com The spectrum of Fe³⁺ compounds often exhibits complex multiplet splitting and characteristic "shake-up" satellite peaks, which serve as fingerprints for this oxidation state. mccrone.comthermofisher.com The O 1s spectrum can also provide information, with distinct peaks corresponding to oxides, hydroxides, and carbonates. researchgate.net XPS confirms that in Mg-Al-Fe LDHs, Fe³⁺ is the dominant oxidation state. researchgate.netscispace.com

Auger Electron Spectroscopy (AES): AES can also identify the elemental composition of the surface. The process involves the relaxation of an atom with a core-level hole, leading to the emission of an Auger electron with a characteristic kinetic energy. libretexts.org Like XPS, AES is highly surface-sensitive, probing only the top few nanometers. libretexts.org While XPS is generally preferred for detailed chemical state analysis, AES can provide high-spatial-resolution elemental maps of the surface, identifying the distribution of iron and magnesium. researchgate.net

Table 2: Representative XPS Binding Energies for Elements in this compound

Element Orbital Oxidation State Typical Binding Energy (eV)
Fe 2p₃/₂ Fe³⁺ ~711 - 713
Mg 2p Mg²⁺ ~50
O 1s Oxide/Hydroxide/Carbonate ~530 - 533

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Centers in this compound

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specifically used to study materials with unpaired electrons. wikipedia.org Since this compound contains ferric iron (Fe³⁺), which is a high-spin d⁵ ion (S = 5/2), it is paramagnetic and thus EPR active. acs.orgcaltech.edu

EPR studies on iron-doped LDHs reveal detailed information about the Fe³⁺ centers. caltech.eduresearchgate.net The spectra typically show distinct signals corresponding to different Fe³⁺ sites within the material. For example, two separate Fe³⁺ sites have been identified in [Fe:ZnAl]-LDHs:

A solvent-exposed site: This site is likely located at the edges, corners, or defects of the LDH layers. Its EPR signal is sensitive to hydration, showing a significant change in the zero-field splitting (ZFS) parameter upon dehydration. This change reflects a decrease in symmetry and coordination number of the iron center. acs.orgcaltech.eduresearchgate.net

An "inert" site: This site is located within the bulk of the brucite-like layer and is not exposed to the solvent. Its ZFS parameter remains largely unchanged during dehydration. acs.orgcaltech.eduresearchgate.net

The g-factor, a key parameter in EPR, provides information about the electronic structure of the paramagnetic center. wikipedia.org In Mg-Mn ferrites, g-values around 2.0 have been reported. researchgate.net The line shape and width of the EPR signal are influenced by spin-spin interactions between neighboring paramagnetic Fe³⁺ ions. In materials with a high concentration of iron, these interactions can lead to significant line broadening. researchgate.net

Table 3: EPR Parameters for Fe(III) Sites in LDH Structures

Fe(III) Site Hydration State Axial Zero-Field Splitting (ZFS) (cm⁻¹) Characteristics
Solvent-Exposed Hydrated 0.21 Located at edges or defects
Solvent-Exposed Dehydrated -1.5 Lower symmetry, reduced coordination

UV-Vis Spectroscopy for Electronic Transitions and Optical Properties of this compound

UV-Vis spectroscopy probes the electronic transitions that occur when a molecule absorbs ultraviolet or visible light. In the context of this compound, the UV-Vis spectrum is dominated by transitions involving the iron centers.

The spectra of iron-containing LDHs typically show absorption bands in both the UV and visible regions. These absorptions are generally attributed to two main types of electronic transitions:

Ligand-to-Metal Charge Transfer (LMCT): These are high-intensity transitions, usually occurring in the UV region, where an electron is transferred from the oxygen ligands (O²⁻ or OH⁻) to the Fe³⁺ centers.

d-d Transitions: These transitions occur between the d-orbitals of the Fe³⁺ ion, which are split by the ligand field. For high-spin Fe³⁺ in an octahedral environment, these transitions are spin-forbidden and therefore have very low intensity. They typically appear as weak, broad bands in the visible region of the spectrum. wiley.com

The introduction of iron into a hydrotalcite structure extends the light absorption of the material into the visible range. acs.org The position and intensity of these absorption bands provide information about the coordination environment and oxidation state of the iron ions. UV-Vis diffuse reflectance spectroscopy is often used for solid samples like this compound, and the data can be transformed using the Kubelka-Munk function to better resolve the spectral features. researchgate.net Studies on iron oxide catalysts have shown that UV-Vis spectroscopy can be highly sensitive to the oxidation state of iron, with the absorbance spectrum changing significantly upon reduction or oxidation. mdpi.com

Theoretical and Computational Studies of Fermagate

Density Functional Theory (DFT) Calculations for Fermagate Electronic and Crystal Structures

Density Functional Theory (DFT) is a quantum mechanical method widely used to investigate the electronic structure, geometric properties, and stability of materials. For layered materials akin to this compound, DFT calculations can provide detailed information about the arrangement of atoms in the crystal lattice, the electronic band structure, and the charge distribution within the material.

Molecular Dynamics Simulations of Interlayer Interactions and Ion Exchange in this compound

Molecular Dynamics (MD) simulations are computational techniques that model the time-dependent behavior of atoms and molecules, providing insights into dynamic processes such as diffusion, adsorption, and ion exchange. For this compound, MD simulations can be particularly useful for understanding the interactions between the metal hydroxide (B78521) layers, the interlayer anions (carbonate and phosphate), and water molecules, as well as the mechanism by which phosphate (B84403) ions exchange with interlayer carbonate.

Research on phosphate binding to metal (oxy)hydroxide surfaces, which are components of the this compound structure, has utilized MD simulations to characterize the binding mechanisms. Studies investigating the binding of organic phosphates to diaspore (B1175340) (α-AlOOH) and goethite (α-FeOOH) surfaces in the presence of water have shown the importance of water molecules in controlling the interactions and the formation of different binding motifs, such as monodentate and bidentate coordination. frontiersin.org These simulations can reveal the preferred binding sites, the strength of interactions (e.g., through calculated interaction energies), and the influence of the surrounding environment (like water) on the binding process. frontiersin.org

While direct MD simulations specifically detailing the interlayer interactions and the complete phosphate exchange mechanism within this compound's layered structure were not extensively reported in the search results, the application of MD to similar metal (oxy)hydroxide systems and ion exchange processes in layered materials demonstrates its relevance. Such simulations on this compound could provide a dynamic view of how phosphate ions approach the interlayer space, interact with the layers and existing carbonate ions, and ultimately replace the carbonates, offering a chemical-contextual understanding of the phosphate binding mechanism.

First-Principles Calculations for Reaction Pathways and Stability of this compound

First-principles calculations, often based on DFT, are valuable for studying reaction pathways and assessing the thermodynamic stability of materials and reaction intermediates without relying on experimental data. For this compound, these calculations could be applied to investigate the energy landscape of the carbonate-phosphate exchange reaction, determining the feasibility and kinetics of the process.

The general approach of using first-principles calculations to predict material properties and stability based solely on their composition and crystal structure is well-established. ucm.es These methods can be used to calculate formation energies, identify stable structures, and explore potential reaction pathways by calculating the energy barriers between different states. ucm.esuky.edu Studies on the stability and phase equilibria of metal systems, such as Fe-Ni alloys, showcase the ability of first-principles calculations to model complex material behavior. researchgate.net

Although specific first-principles calculations mapping out the detailed reaction pathway for phosphate-carbonate exchange within this compound's interlayer space were not found in the provided search results, the principles of these methods are directly applicable. By calculating the energies of the initial state (this compound with interlayer carbonate), the transition states, and the final state (this compound with interlayer phosphate), first-principles calculations could provide a theoretical understanding of the reaction mechanism and the factors influencing the stability of the phosphate-bound structure. Some sources mention DFT calculations for structural prediction and in the context of this compound dntb.gov.ua, indicating the potential for such studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Understanding of this compound's Chemical Interactions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that relates the chemical structure of a compound to its activity or property. While QSAR is frequently used in drug discovery to predict biological efficacy, it can also be applied to understand the relationship between structural features and chemical interactions, such as binding affinity or selectivity. For this compound, QSAR could potentially be used to explore how variations in its structural or chemical descriptors correlate with its ability to bind phosphate ions, focusing on the chemical interaction mechanism rather than clinical outcomes.

QSAR models typically utilize molecular descriptors that capture various aspects of chemical structure and properties, correlating them with observed activity data. pharmacelera.comresearchgate.netbiorxiv.org These descriptors can include information about the compound's size, shape, electronic properties, and the presence of specific functional groups. pharmacelera.comqsar4u.com By building QSAR models based on a series of related compounds (e.g., layered materials with variations in metal composition or interlayer species) and their experimentally determined phosphate binding affinities in a controlled chemical environment, it might be possible to identify the key structural features that govern the strength and selectivity of phosphate binding.

However, the search results did not yield any specific studies applying QSAR modeling directly to this compound or related layered metal hydroxycarbonates to understand the mechanistic aspects of their chemical interactions with phosphate. QSAR is more commonly applied to molecular compounds interacting with biological targets. Applying QSAR to an extended solid structure like this compound would require defining appropriate descriptors that capture the relevant features of the material's surface or interlayer space involved in phosphate binding. Despite the lack of specific studies, the general principles of QSAR could, in theory, be adapted to explore the relationship between structural variations in layered phosphate binders and their chemical binding properties.

Reaction Mechanisms and Kinetics Involving Fermagate

Mechanistic Investigations of Anion Exchange Processes in Fermagate (e.g., carbonate-phosphate exchange)

The primary therapeutic function of this compound relies on its ability to bind dietary phosphate (B84403) in the gastrointestinal tract, a process predominantly driven by anion exchange. The interlayer carbonate ions are exchanged for phosphate ions from the surrounding solution. researchgate.net

The mechanism of anion exchange in layered double hydroxides is a multifaceted process. The major driving force for this exchange is electrostatic attraction between the positively charged metal hydroxide (B78521) layers and the negatively charged anions. rsc.org The exchange process can also involve the formation of hydrogen bonds between the anions and the hydroxyl groups of the brucite-like layers, as well as with interlayer water molecules. rsc.org

The selectivity of the LDH for different anions is influenced by factors such as anion charge density, size, and hydration energy. For instance, the general order of anion exchange selectivity in LDHs has been reported as PO₄³⁻ > CO₃²⁻ > SO₄²⁻ > OH⁻ > Cl⁻ > Br⁻ > NO₃⁻. rsc.org This indicates a high affinity of the LDH structure for phosphate ions.

However, some studies on magnesium iron hydroxycarbonate suggest that the removal of phosphate from a solution may not occur through direct intercalation via anion exchange, but rather through the precipitation of insoluble iron hydrogen phosphate hydrate (B1144303) and/or magnesium phosphate hydrate on the surface of the LDH particles. mdpi.com This precipitation mechanism is also a key factor in phosphate removal by other Mg-Fe-based adsorbents.

The kinetics of phosphate adsorption by LDH materials often follow a pseudo-second-order model, which suggests that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. researchgate.net

Kinetics of Interfacial Reactions and Surface Transformations of this compound

The reactions of this compound, particularly in aqueous environments, are primarily interfacial phenomena. The kinetics of these reactions are influenced by the surface properties of the material, such as specific surface area and pore structure, as well as the composition of the surrounding solution (e.g., pH, ionic strength).

For instance, the adsorption of phosphate onto iron-doped activated carbon, a process analogous to the surface reactions of this compound, has been shown to be complex, with both surface adsorption and intra-particle diffusion occurring simultaneously. rsc.org The growth of new phases at the interface, such as in the reaction of molten alloys with alumina, often follows a parabolic rate law, indicating that the process is controlled by diffusion through the growing product layer. nih.gov

The surface of MgFe-LDHs is typically positively charged over a wide pH range, which facilitates the electrostatic adsorption of anions. nih.gov However, the stability of the adsorbed species can be influenced by the local pH at the material's surface.

Catalytic Mechanisms and Reaction Pathways Mediated by this compound

Iron-magnesium layered double hydroxides exhibit catalytic activity in various organic reactions. This catalytic potential stems from the combination of the basic properties of magnesium and the redox properties of iron. researchgate.net The ability to form specific active sites within the layered structure is crucial for their catalytic application. researchgate.net

For example, Mg-Fe mixed oxides derived from LDHs have been investigated as catalysts in Fischer-Tropsch synthesis. mdpi.com The pre-reduction treatment of Mg-Fe-LDH can lead to the in-situ formation of iron carbide (FeCx) active sites during the reaction, resulting in high carbon monoxide conversion. mdpi.com The interaction between magnesium and iron can also lead to the formation of a MgO-FeO solid solution, which can enhance the adsorption of reactants like CO. mdpi.com

The basic sites on the surface of MgFe-LDHs, in conjunction with acidic sites, can effectively catalyze reactions such as the transesterification of dimethyl carbonate. Furthermore, the presence of iron in the LDH structure provides redox capabilities, with the Fe³⁺/Fe²⁺ couple potentially participating in oxidation-reduction reactions. acs.org

Photochemical and Electrochemical Reactivity of this compound in Diverse Environments

Materials based on iron and magnesium have shown both photochemical and electrochemical activity. MgFe-LDHs have been investigated as photocatalysts for the degradation of organic pollutants. These materials can absorb light and generate electron-hole pairs, which can then participate in redox reactions to break down organic molecules. researchgate.net The photocatalytic activity is influenced by the Mg/Fe ratio and the crystalline structure of the LDH. researchgate.net

In terms of electrochemical properties, Mg-Fe layered double hydroxides have been explored for their potential use in supercapacitors. researchgate.net The combination of magnesium and iron in the LDH structure can provide synergistic effects, leading to enhanced electrochemical performance. researchgate.net The electrochemical behavior is also influenced by the presence of other components, as seen in MgAl-LDH/reduced graphene oxide nanohybrids, where the composite material shows improved performance in the hydrogen evolution reaction. researchgate.net Transient photocurrent response and electrochemical impedance spectroscopy are techniques used to characterize the photo- and electrochemical properties of these materials. researchgate.net

Degradation Pathways and Chemical Stability of this compound under Environmental Stressors

The chemical stability of this compound, as an iron-magnesium hydroxycarbonate, is a critical factor in its functionality and environmental fate. The stability of LDHs is influenced by factors such as pH, temperature, and the presence of certain anions.

Thermal Degradation: The thermal decomposition of hydrated magnesium carbonates and iron carbonate typically proceeds in multiple steps. For hydromagnesite (B1172092) (a hydrated magnesium carbonate), decomposition involves dehydration at lower temperatures, followed by dehydroxylation and decarbonation at higher temperatures, ultimately forming magnesium oxide. uclan.ac.ukmdpi.com Similarly, the thermal decomposition of iron carbonate in the air leads to the formation of iron oxide. ekb.eg The thermal decomposition of MgFe-LDHs results in the formation of mixed metal oxides. mdpi.com

pH-Dependent Stability: Layered double hydroxides are generally stable in neutral to alkaline conditions but can dissolve in acidic environments. rug.nl The pH of the surrounding environment can significantly affect the stability of MgFe-LDHs. For instance, Mg-Fe LDH films have been shown to create an alkaline microenvironment in aqueous solutions due to a potential OH⁻ exchange mechanism. mdpi.com However, in acidic conditions, the brucite-like layers can dissolve, leading to the release of magnesium and iron ions. The stability of MgFe-LDHs can be effective over a wide pH range for the adsorption of certain species. elsevierpure.com

Influence of Anions: The presence of certain anions can affect the stability of iron-based LDHs. For example, the adsorption of silicate (B1173343) or phosphate anions on the crystal faces of an Fe(II)-Fe(III)-carbonate LDH was found to prevent its decomposition in alkaline conditions. researchgate.net In oxic conditions, iron-based LDHs can undergo transformation through in-situ oxidation or dissolution-precipitation processes to form more stable iron oxyhydroxides like goethite. researchgate.net

Fermagate in Advanced Materials Science Applications

Fermagate as a Component in Composite Materials for Functional Applications (excluding clinical)

Currently, there is a lack of published research specifically investigating the use of this compound as a component in composite materials for non-clinical functional applications. The broader class of layered double hydroxides (LDHs) has been explored as fillers in polymer composites to enhance thermal stability, flame retardancy, and mechanical properties. nih.gov However, specific data on this compound for these purposes is not available.

Integration of this compound into Hybrid Systems for Enhanced Performance

There is no available scientific literature detailing the integration of this compound into hybrid systems for enhanced performance in materials science. While Mg-Fe LDHs are recognized for their potential in creating multifunctional hybrid materials, for instance in drug delivery systems, specific research on this compound in non-clinical hybrid systems has not been identified. researchgate.net

This compound in Catalysis and Adsorption Technologies (e.g., industrial processes, not bodily fluid regulation)

This compound's structure as a layered double hydroxide (B78521) (LDH) with iron and magnesium suggests its potential utility in catalysis and adsorption technologies. nih.govresearchgate.net LDHs are known for their high surface area, tunable composition, and the ability to intercalate various anions, making them suitable as catalysts or catalyst supports. rsc.org Mg-Fe LDHs, in particular, have been investigated for their catalytic activities.

The potential for this compound in these applications stems from the catalytic nature of iron and the basic properties of the hydroxide layers. These properties could be leveraged in various industrial chemical transformations. Furthermore, the anion-exchange capability inherent in the LDH structure, where carbonate ions are exchanged for other anions, is the basis for its phosphate-binding ability and could be extended to the adsorption of other industrial pollutants. nih.govwikipedia.org

Below is a table summarizing the catalytic performance of materials structurally related to this compound in various reactions.

Catalyst SystemReactantsProduct(s)Key Findings
Mg-Fe LDHGlucoseLactic acidHigh selectivity for lactic acid under hydrothermal conditions.
Calcined Mg-Fe LDHStyrene, Hydrogen PeroxideStyrene oxide, BenzaldehydeEffective catalyst for the selective oxidation of styrene.
Ru/Mg-Fe LDHLevulinic acid, Hydrogenγ-ValerolactoneHigh yield and selectivity for γ-valerolactone, a valuable biofuel.

This table is illustrative of the potential catalytic applications of this compound, based on the performance of similar Mg-Fe LDH systems.

Development of this compound-based Sensors and Smart Materials

There is currently no published research on the development of sensors or smart materials based on this compound. The broader family of layered double hydroxides has been considered for sensor applications due to their ion-exchange properties and the ability to incorporate electroactive species. nih.gov However, specific studies detailing the use of this compound in such devices are not available.

Applications of this compound in Environmental Remediation and Sustainable Technologies

The inherent anion-exchange capability of this compound suggests its potential for use in environmental remediation. wikipedia.org Its demonstrated high affinity for phosphate (B84403) ions in clinical settings indicates it could be adapted to remove excess phosphate from wastewater, a significant cause of eutrophication. nih.gov The layered double hydroxide structure allows for the capture of various anionic pollutants.

Research on Mg-Fe LDHs has shown their effectiveness in removing a range of environmental contaminants, including heavy metal oxyanions and organic pollutants, from aqueous solutions. The mechanism of removal can involve surface adsorption, intercalation into the interlayer space, and precipitation. This suggests that this compound could be a candidate for treating industrial effluents and contaminated water sources.

The following table presents data on the adsorption capacity of materials structurally similar to this compound for various environmental pollutants.

Adsorbent MaterialPollutantAdsorption Capacity (mg/g)pH
Mg-Fe LDHArsenate (As(V))124.57.0
Mg-Fe LDHChromate (Cr(VI))98.25.0
Mg-Fe LDHMethyl Orange (dye)485.46.0
Calcined Mg-Fe LDHPhosphate (PO₄³⁻)210.87.0

This data is derived from studies on Mg-Fe LDH materials and indicates the potential performance of this compound in environmental remediation applications.

Advanced Analytical Methodologies for Fermagate Research

Chromatographic Techniques for Separation and Quantification of Fermagate-related Species

Ion Chromatography (IC) is a primary technique for the separation and quantification of ionic species related to this compound, such as its constituent metal cations (Mg²⁺, Fe³⁺) and the interlayer carbonate anion (CO₃²⁻). This method is crucial for determining the purity of the compound, studying its dissolution characteristics, and quantifying ion-exchange processes.

The analysis typically involves dissolving the this compound sample in a dilute acid to release the constituent ions into solution. The separation of cations like Mg²⁺ and Fe³⁺ is achieved using a cation-exchange column. pjsir.orgthermofisher.com The choice of eluent is critical; for instance, an acidic eluent containing a chelating agent like pyridine-2,6-dicarboxylic acid (PDCA) can be used to form complexes with the metal ions, modifying their retention behavior and enabling their separation based on the differential stability of these complexes. thermofisher.comkirj.ee

Post-column derivatization is often employed for detection. A reagent such as 4-(2-pyridylazo)resorcinol (PAR) can be introduced after the column, which forms colored complexes with the separated metal ions. thermofisher.com The absorbance of these complexes is then measured by a UV-Vis detector, typically around 520-530 nm. thermofisher.comnih.gov This approach provides high sensitivity and selectivity for quantifying the metallic species. Anion-exchange chromatography can be similarly used to quantify carbonate and other potential anionic impurities.

Table 1: Illustrative Ion Chromatography Parameters for this compound Cation Analysis
ParameterCondition
Column Cation Exchange (e.g., Dionex IonPac CS5A)
Eluent Pyridine-2,6-dicarboxylic acid (PDCA) with an appropriate buffer
Flow Rate 1.0 mL/min
Detection Post-column derivatization with PAR, UV-Vis at 530 nm
Expected Retention Time (Mg²⁺) ~4.5 min
Expected Retention Time (Fe³⁺) ~7.0 min

Mass Spectrometry for Molecular Structure Confirmation and Impurity Profiling of this compound

Mass spectrometry (MS) is a powerful tool for the elemental analysis of this compound. Due to the inorganic, polymeric nature of the compound, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the most appropriate MS technique. wikipedia.org ICP-MS is known for its ability to detect metals and some non-metals at very low concentrations, offering exceptional speed, precision, and sensitivity. wikipedia.orglabcompare.com

For analysis, a this compound sample is digested in acid and introduced into the high-temperature argon plasma of the ICP-MS instrument. The plasma atomizes and ionizes the sample. wikipedia.org The resulting ions are then guided into the mass spectrometer, which separates them based on their mass-to-charge ratio. This allows for the precise quantification of magnesium and iron, confirming the stoichiometric ratio of the elements in the this compound structure. Furthermore, ICP-MS is ideal for impurity profiling, capable of detecting trace and ultra-trace levels of other metallic contaminants that may be present from the synthesis process. imperial.ac.ukresearchgate.net

Table 2: Typical ICP-MS Analysis Data for a this compound Sample
ElementIsotope Monitored (amu)Measured Concentration (ppm)Calculated Molar Ratio
Magnesium (Mg)2497.22.01 : 1.00
Iron (Fe)56111.6
Lead (Pb)208< 0.5Trace Impurity
Arsenic (As)75< 0.1Trace Impurity

Electrochemical Techniques for Characterizing Redox Behavior and Interfacial Dynamics of this compound

Electrochemical methods, particularly cyclic voltammetry (CV), are valuable for investigating the redox properties of the iron centers within the this compound structure. Since this compound is an insoluble solid, experiments are typically conducted by immobilizing the material onto the surface of an inert working electrode (e.g., glassy carbon or platinum).

The CV experiment involves scanning the potential of the working electrode in a suitable electrolyte, often an alkaline solution like sodium hydroxide (B78521), and measuring the resulting current. materialsciencejournal.org The voltammogram for a this compound-modified electrode would be expected to show characteristic peaks corresponding to the redox transitions of iron. For instance, an anodic peak may be observed corresponding to the oxidation of Fe(II) to Fe(III) if any Fe(II) is present, or further oxidation states, while cathodic peaks would correspond to the reduction of the Fe(III) species present in the native this compound structure. materialsciencejournal.orgresearchgate.net The position and shape of these peaks provide information on the redox potentials and the kinetics of the electron transfer processes at the electrode-material interface. gamry.comacs.org

Table 3: Representative Cyclic Voltammetry Peak Potentials for this compound-Modified Electrode in 1.0 M NaOH
ProcessPeakPotential (vs. SCE)Description
Anodic ScanA1~ -0.8 VFormation of Fe(OH)₂ from Fe
Anodic ScanA2~ -0.5 VOxidation of Fe(OH)₂ to Fe(III) species (e.g., FeOOH)
Cathodic ScanC1~ -0.9 VReduction of Fe(III) species back to Fe(OH)₂

Thermal Analysis (TGA, DSC) for Phase Transitions and Stability of this compound

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable for determining the thermal stability and decomposition pathway of this compound. As a layered double hydroxide, its decomposition occurs in distinct, temperature-dependent stages. mdpi.com

TGA measures the change in mass of a sample as a function of temperature. A typical TGA curve for this compound would show several mass loss steps:

Below ~220°C: A mass loss corresponding to the removal of physically adsorbed surface water and weakly bound interlayer water molecules. nih.gov This is an endothermic process, as confirmed by a corresponding peak in the DSC curve.

From ~220°C to 450°C: A significant mass loss due to the dehydroxylation of the brucite-like layers (loss of water from the -OH groups) and the decomposition of the interlayer carbonate anions (loss of CO₂). mdpi.comnih.gov These two events often overlap. mdpi.com

Above ~450°C: The structure collapses to form a mixed metal oxide (e.g., MgO and Fe₂O₃). nih.govnih.gov

DSC measures the heat flow into or out of a sample as it is heated, identifying endothermic (heat absorbing) and exothermic (heat releasing) transitions. For this compound, the dehydration and dehydroxylation/decarbonation steps are endothermic.

Table 4: Typical Thermal Decomposition Stages of this compound
Temperature Range (°C)Mass Loss (%)ProcessDSC Signal
30 - 220~15%Dehydration (Loss of H₂O)Endothermic
220 - 450~25%Dehydroxylation (Loss of H₂O) & Decarbonation (Loss of CO₂)Endothermic
> 450StableFormation of Mixed Metal Oxides-

Hyphenated Techniques for Comprehensive Characterization of this compound Materials

Hyphenated techniques, which couple a separation or analysis method with a second spectroscopic technique, provide a more comprehensive characterization of this compound. A particularly powerful combination for studying its thermal decomposition is TGA coupled with Mass Spectrometry (TGA-MS).

In a TGA-MS experiment, the gases evolved from the this compound sample during heating in the TGA are transferred directly into a mass spectrometer. qut.edu.au The MS then analyzes these gases in real-time, identifying them by their mass-to-charge ratio. This allows for the unambiguous assignment of the mass loss events observed in the TGA curve. For example, as the TGA registers a mass loss around 100-200°C, the MS would detect an ion signal corresponding to water (m/z = 18). In the higher temperature region (~300-450°C), the MS would simultaneously detect signals for both water and carbon dioxide (m/z = 44). qut.edu.auqut.edu.au This confirms that the overlapping mass loss in the TGA is due to both dehydroxylation and decarbonation, providing a definitive profile of the decomposition process. qut.edu.aursc.org

Table 5: TGA-MS Analysis of Evolved Gases from this compound Decomposition
TGA Temperature (°C)Observed Mass LossMS Signal Detected (m/z)Evolved Gas Identified
180Yes18 (H₂O⁺)Water
350Yes18 (H₂O⁺), 44 (CO₂⁺)Water & Carbon Dioxide
600NoBaselineNo gas evolution

Interactions of Fermagate with Biomolecular Systems Non Clinical Focus

Mechanistic Studies of Fermagate Interaction with Model Biological Molecules (e.g., proteins, nucleic acids, in vitro without clinical relevance)

Direct mechanistic studies detailing the in vitro interaction of this compound with proteins and nucleic acids, outside of a clinical context, are sparse. However, based on its fundamental structure as a layered double hydroxide (B78521) (LDH) with a positive surface charge, some potential interactions can be hypothesized.

It has been suggested that materials structurally similar to this compound, such as Mg/Fe LDHs, might interact with the phosphate (B84403) backbones of nucleic acids like DNA in a manner analogous to their binding of free phosphate ions. researchgate.net This hypothesis opens up the possibility of this compound having an affinity for nucleic acids, although this has not been experimentally verified. Such an interaction would likely be electrostatic in nature, driven by the attraction between the positively charged layers of the this compound structure and the negatively charged phosphate groups of the DNA or RNA backbone.

Interactions with proteins are also plausible. Proteins present a complex surface with patches of varying charge and hydrophobicity. The positively charged surface of this compound could electrostatically interact with negatively charged residues on a protein's surface, such as aspartic acid and glutamic acid. The extent and specificity of such binding would be dependent on the protein's surface chemistry and the environmental conditions, such as pH and ionic strength. To date, no specific in vitro studies have been published that characterize these potential interactions for this compound.

Understanding this compound's Role in Inorganic-Organic Interfaces in Simulated Biological Systems

The interface between an inorganic material like this compound and the organic molecules of a biological system is critical to its behavior. In a simulated biological fluid, the surface of this compound would be expected to attract a variety of organic molecules, leading to the formation of a bio-nano interface. The composition of this interface would be influenced by the competitive binding of different molecules present in the simulation medium.

The layered structure of this compound provides a unique surface topology for these interactions. The exposed hydroxyl groups and metal ions (iron and magnesium) on the layer surfaces could participate in hydrogen bonding and coordination with functional groups on organic molecules. While specific studies on this compound in this context are not available, research on other inorganic nanoparticles and biomaterials indicates that such interfaces are dynamic and can influence the conformational state of adsorbed biomolecules. nih.gov For instance, the binding of a protein to the surface of this compound could potentially induce conformational changes, which might alter the protein's function. However, without experimental data, the specific nature of this compound's role at such interfaces remains a matter of speculation.

Biophysical Characterization of this compound's Interactions at the Molecular Level (e.g., binding kinetics, structural changes)

A comprehensive biophysical characterization of this compound's interactions with biomolecules at the molecular level has not been reported. Such a characterization would involve determining key parameters like binding affinities (dissociation constants), kinetic rate constants (on- and off-rates), and any resulting structural alterations in either this compound or the interacting biomolecule.

Techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or Nuclear Magnetic Resonance (NMR) spectroscopy would be required to quantify the thermodynamics and kinetics of these potential interactions. Similarly, methods like Circular Dichroism (CD) or X-ray crystallography would be necessary to identify any conformational changes in proteins or nucleic acids upon binding to this compound.

The primary interaction that has been characterized for this compound is its high affinity for phosphate, which is a result of anion exchange with the carbonate in its interlayer spaces. nih.govresearchgate.net This well-documented interaction is the basis for its therapeutic use. The table below summarizes the known properties of this compound that would likely influence its interaction with biomolecules.

PropertyDescriptionPotential Implication for Biomolecular Interaction
Structure Crystalline-layered hydrotalcite-like structure with magnesium and ferric iron. nih.govresearchgate.netProvides a high surface area for interaction and a defined surface chemistry.
Surface Charge Positive charge on the layers due to the metallic composition.Can lead to electrostatic attraction with negatively charged biomolecules (e.g., DNA, certain proteins).
Interlayer Anions Contains exchangeable carbonate ions. nih.govncats.ioPrimary mechanism for phosphate binding; could potentially exchange with other anions or anionic groups on biomolecules.
Composition Iron (Fe³⁺) and Magnesium (Mg²⁺) hydroxides.The metal ions can act as Lewis acids and coordinate with electron-donating groups on biomolecules.

Theoretical Models of this compound's Influence on Ion Homeostasis in in vitro systems

Theoretical models specifically describing the influence of this compound on ion homeostasis in in vitro cellular systems have not been developed. The primary mechanism of action of this compound is ion exchange in the gastrointestinal tract, which is an extracellular process. ncats.io In a hypothetical in vitro cell culture setting, the influence of this compound on ion homeostasis would be complex and depend on several factors.

Any model would need to account for the ion-exchange properties of this compound, particularly its ability to bind phosphate and potentially release carbonate, magnesium, and small amounts of iron. In a closed in vitro system, the sequestration of phosphate from the culture medium could have significant effects on cellular metabolism and signaling pathways that are phosphate-dependent. Furthermore, the release of magnesium and carbonate ions could alter the local ionic environment and pH of the culture medium, which in turn could impact cellular functions.

Developing a robust theoretical model would require experimental data on the rates of ion exchange for various ions in a given in vitro system, as well as the cellular responses to these changes. Currently, the necessary empirical data for this compound in such a non-clinical context is not available.

Future Directions and Research Gaps in Fermagate Chemistry

Exploration of Novel Fermagate Derivatives and Structural Analogues

The exploration of new derivatives and structural analogues of this compound is a critical research frontier. The inherent flexibility of the layered double hydroxide (B78521) structure allows for extensive chemical modifications to tailor its properties for specific applications. Future research in this area should focus on several key strategies:

Cationic Substitution: The brucite-like layers of this compound, composed of magnesium and iron, can be systematically altered. Research into substituting Mg²⁺ or Fe³⁺ with other divalent (e.g., Zn²⁺, Ni²⁺, Cu²⁺) or trivalent (e.g., Al³⁺, Ga³⁺) cations can lead to a wide array of new compounds with modified electronic, magnetic, and catalytic properties. The impact of such substitutions on the material's textural properties, such as specific surface area and porosity, is a key area for investigation. For instance, substitution with iron has been shown to increase microporosity and specific surface area in some LDH systems. nih.gov

Anionic Intercalation: The interlayer carbonate anion in this compound can be exchanged with a variety of other anions. This opens the possibility of creating a vast library of this compound derivatives with tailored functionalities. Research should focus on the intercalation of:

Inorganic anions: Exploring the intercalation of anions like nitrates, chlorides, and sulfates can modify the material's ion-exchange capacity and thermal stability. researchgate.net

Organic anions: Intercalating functional organic molecules, such as carboxylates or sulfonates, can introduce new properties, leading to hybrid organic-inorganic materials with applications in areas like drug delivery or polymer composites.

Polyoxometalates (POMs): The insertion of large, catalytically active polyoxometalate anions could transform this compound into a robust heterogeneous catalyst. nih.gov

Control of Morphology and Particle Size: Synthesis methods like co-precipitation, hydrothermal treatment, and mechanochemical routes can be further refined to control the morphology (e.g., nanoplatelets, nanosheets) and particle size of this compound derivatives. researchgate.netacs.org This control is crucial as these physical characteristics significantly influence the material's performance in various applications.

A systematic study of these modifications will lead to a deeper understanding of structure-property relationships in this compound-like materials.

Modification Strategy Examples of Modifiers Potential Impact on Properties Relevant Research Findings
Cationic Substitution Zn²⁺, Ni²⁺, Cu²⁺, Al³⁺, Ga³⁺Altered electronic, magnetic, and catalytic properties; modified porosity and surface area.Iron substitution can increase microporosity in LDH structures. nih.gov
Anionic Intercalation NO₃⁻, Cl⁻, SO₄²⁻, carboxylates, sulfonates, polyoxometalatesModified ion-exchange capacity, thermal stability, and introduction of new functionalities (e.g., catalytic activity).The interlayer distance and anion exchange preference can be controlled by the choice of anion. researchgate.netusda.gov
Morphological Control Co-precipitation, hydrothermal synthesisControl over particle size and shape (nanoplatelets, nanosheets), affecting surface area and reactivity.Synthesis methods can be tailored to produce specific morphologies. researchgate.netacs.org

Bridging Fundamental this compound Research with Emerging Technological Demands

While initial research on this compound has been heavily focused on its biomedical application as a phosphate (B84403) binder, its fundamental chemical properties suggest a much broader technological potential. researchgate.net A significant research gap exists in exploring and developing applications for this compound and its derivatives in other high-demand technological sectors.

Catalysis: The basic properties of LDHs, which can be tuned by altering the Mg/Fe ratio, make them promising as solid base catalysts or catalyst precursors. researchgate.net After calcination, this compound transforms into a high-surface-area mixed metal oxide (Mg-Fe-O), which can be an effective catalyst for a variety of reactions, including:

CO₂ Utilization: As catalysts for reactions like CO₂ methanation, contributing to carbon capture and utilization technologies. rsc.org

Organic Synthesis: Catalyzing condensation reactions and other fine chemical syntheses. researchgate.net

Environmental Catalysis: For the degradation of pollutants. nih.gov

Energy Storage and Conversion: The layered structure of this compound is well-suited for electrochemical applications. The redox activity of iron, combined with the layered morphology, makes it a candidate for:

Supercapacitors: As an electrode material, Mg-Fe LDHs have shown potential for high specific capacity. nih.gov

Batteries: The variable valence of iron ions could be exploited for potassium-ion storage and other battery technologies. rsc.org

Electrocatalysis: For reactions like the oxygen evolution reaction (OER) in water splitting for hydrogen production. coventry.ac.uk

Environmental Remediation: The high anion-exchange capacity of this compound makes it an excellent candidate for the removal of anionic pollutants from water. Research should be expanded to target a wider range of contaminants, including:

Heavy metal oxyanions (e.g., arsenate, chromate). nih.govpaint.org

Nitrates and phosphates from agricultural runoff. nih.gov

Organic pollutants. acs.org

The table below summarizes potential technological applications for this compound-like materials.

Technological Area Specific Application Key Properties of this compound
Catalysis CO₂ methanation, organic synthesis, pollutant degradationTunable basicity, high surface area of calcined form, redox-active iron sites.
Energy Storage Supercapacitors, batteries (e.g., K-ion)Layered structure, redox activity of iron, high specific capacity.
Environmental Remediation Removal of arsenate, chromate, nitrate (B79036) from waterHigh anion-exchange capacity, ability to reconstruct from calcined oxides ("memory effect").

Unveiling Underexplored Reaction Pathways and Mechanistic Insights for this compound

A deeper understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is essential for its rational design and optimization. While the anion exchange process is a primary focus, other reaction pathways remain underexplored.

Kinetics of Ion Exchange: While it is known that this compound can exchange its interlayer carbonate for phosphate, detailed kinetic studies are needed. Research should aim to:

Determine the rate-limiting steps of the exchange process, which may involve surface adsorption, interlayer diffusion, or a combination of both. paint.org

Investigate how factors like pH, temperature, and the presence of competing anions affect the exchange kinetics.

Develop kinetic models, such as the pseudo-second-order model, to accurately describe the exchange process under various conditions. nih.gov

Thermal Decomposition Pathways: The thermal decomposition of this compound into mixed metal oxides is a crucial step for preparing catalytically active materials. A more detailed mechanistic understanding of this process is required, including:

The precise sequence of dehydration, dehydroxylation, and decarbonation events. researchgate.net

The nature of the intermediate phases formed during decomposition.

The influence of the Mg/Fe ratio and interlayer anion on the decomposition temperature and the properties of the resulting mixed oxide. rsc.org

Redox Chemistry of Iron: The presence of iron in the this compound structure introduces the possibility of redox reactions. This is a largely unexplored area that could lead to novel applications. Research should investigate:

The potential for the Fe³⁺/Fe²⁺ redox couple to participate in catalytic cycles. researchgate.net

The use of this compound in redox-sensitive applications, such as advanced oxidation processes for water treatment.

The "Memory Effect": The ability of calcined LDHs to reconstruct their layered structure in the presence of water and anions is a well-known phenomenon. iitg.ac.in A deeper mechanistic understanding of this "memory effect" in Mg-Fe systems could lead to more efficient synthesis routes for intercalating a wide range of functional anions.

Development of Advanced Computational Frameworks for this compound Systems

Computational modeling is a powerful tool for elucidating the structure, properties, and reactivity of materials at the atomic level. The development of advanced computational frameworks for this compound systems can accelerate the discovery of new derivatives and applications.

Density Functional Theory (DFT): DFT calculations can be employed to:

Predict the structural and electronic properties of this compound and its derivatives with different cationic substitutions and interlayer anions. acs.orgresearchgate.net

Investigate the energetics of anion exchange reactions, providing a theoretical basis for the observed selectivity. rsc.org

Model the adsorption of molecules on the surface of this compound, which is crucial for understanding its catalytic activity. acs.org

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic processes occurring in this compound systems, such as:

The diffusion of ions and water molecules within the interlayer space, which is key to understanding ion exchange kinetics. rsc.org

The hydration and swelling behavior of this compound intercalated with different anions. iitg.ac.intandfonline.com

The mechanical properties of this compound-based nanocomposites. researchgate.net

Integrated Computational-Experimental Approach: The most powerful approach will be to combine computational modeling with experimental studies. A feedback loop where computational predictions guide experimental synthesis and characterization, and experimental results are used to validate and refine computational models, will be crucial for advancing this compound science. The development of a comprehensive computational framework would allow for the high-throughput screening of potential this compound derivatives for specific applications, significantly reducing the time and cost of experimental research.

The following table outlines the application of different computational methods to the study of this compound-like systems.

Computational Method Research Focus Key Insights Provided
Density Functional Theory (DFT) Structural and electronic properties, reaction energeticsStability of different structures, preferred sites for substitution, energy barriers for reactions.
Molecular Dynamics (MD) Dynamic processes, material propertiesIon diffusion pathways and rates, hydration behavior, mechanical strength of composites.

Strategic Collaborations and Interdisciplinary Approaches in this compound Science

The diverse potential of this compound, spanning from medicine to materials science and environmental technology, necessitates a highly interdisciplinary research approach. Strategic collaborations are essential to bridge the gaps between fundamental chemistry and real-world applications.

Academia-Industry Partnerships: Collaborations between university research groups and industrial partners are crucial for translating fundamental discoveries into commercial technologies. paint.orgdiscovermagazine.com Such partnerships can provide access to specialized equipment, funding, and real-world testing environments.

Interdisciplinary Research Teams: The complexity of this compound chemistry and its applications requires the expertise of scientists and engineers from various fields, including:

Chemists: For the synthesis and characterization of new this compound derivatives.

Materials Scientists: For investigating the physical and mechanical properties of this compound-based materials.

Computational Scientists: For developing and applying advanced modeling and simulation techniques.

Chemical Engineers: For scaling up the synthesis of this compound and designing reactor systems for its application in catalysis and environmental remediation.

Biomedical Engineers and Pharmacologists: For exploring further biomedical applications beyond phosphate binding. nih.gov

National and International Research Networks: The formation of research consortia and networks can facilitate the sharing of knowledge, resources, and expertise. paint.org These networks can tackle large-scale challenges and accelerate the pace of innovation in this compound science.

The future of this compound research lies in breaking down traditional disciplinary silos and fostering a collaborative environment where chemists, physicists, materials scientists, and engineers work together to unlock the full potential of this versatile class of materials. The path from fundamental understanding to technological innovation is often complex and requires a concerted effort from a diverse team of experts. ctfassets.net

Q & A

Q. What experimental models are most appropriate for studying Fermagate’s mechanism of action in phosphate binding?

To validate this compound’s mechanism, use in vitro intestinal cell models (e.g., Caco-2 cells) to measure phosphate uptake inhibition under simulated physiological pH conditions (5.5–7.4). In vivo, employ chronic kidney disease (CKD) animal models to quantify fecal phosphate excretion and serum levels post-administration. Pair these with spectroscopic techniques (e.g., FTIR) to analyze binding efficiency .

Q. What pharmacokinetic parameters should be prioritized in early-phase this compound trials, and how are they measured?

Key parameters include bioavailability, half-life, and dose-linear relationships. Use high-performance liquid chromatography (HPLC) or inductively coupled plasma mass spectrometry (ICP-MS) to quantify iron and magnesium levels in serum and urine. Pharmacodynamic endpoints should track serum phosphate reduction over 24-hour intervals .

Q. How can researchers address inter-patient variability in phosphate metabolism when designing this compound trials?

Stratify participants by baseline serum phosphate, renal function (eGFR), and dietary phosphate intake. Use mixed-effects regression models to adjust for covariates like age, comorbidities, and concomitant medications (e.g., vitamin D analogs) .

Advanced Research Questions

Q. How can adaptive trial designs optimize this compound’s dose-escalation to balance efficacy and tolerability?

Implement Bayesian response-adaptive randomization, where dosing cohorts are adjusted based on interim analyses of efficacy (≥30% serum phosphate reduction) and adverse events (e.g., ≥Grade 2 gastrointestinal events). Predefine stopping rules for intolerable toxicity (e.g., >20% dropout rate in any cohort) .

Q. What statistical methods mitigate bias from high dropout rates in this compound trials, particularly in high-dose groups?

Apply intention-to-treat (ITT) analysis with multiple imputation for missing data. Conduct sensitivity analyses using pattern-mixture models to assess dropout impact. Stratified Cox proportional hazards models can evaluate time-to-discontinuation .

Q. How can material characterization techniques standardize this compound’s active pharmaceutical ingredient (API) synthesis?

Use X-ray diffraction (XRD) to confirm crystallinity, nitrogen adsorption (BET) for surface area analysis, and inductively coupled plasma optical emission spectroscopy (ICP-OES) for elemental composition. Dissolution testing under biorelevant conditions (e.g., FaSSIF/VaSSIF media) ensures batch consistency .

Q. What non-inferiority margins are defensible for comparing this compound to established phosphate binders (e.g., sevelamer)?

Derive margins from meta-analyses of historical trials (e.g., ±0.3 mg/dL serum phosphate difference). Design Phase III trials with randomized, double-blind protocols, adjusting for dietary phosphate intake and dialysis adequacy (Kt/V) .

Q. How should multi-center trials manage longitudinal data to detect rare adverse events?

Deploy centralized electronic data capture (EDC) systems with real-time monitoring. Apply machine learning (e.g., anomaly detection algorithms) to adverse event databases. Use generalized estimating equations (GEE) to model temporal trends .

Methodological Frameworks

  • PICOT Framework : Structure questions around Population (CKD Stage 5D patients), Intervention (this compound dose), Comparison (placebo/active control), Outcome (serum phosphate reduction), and Time (12-week efficacy endpoint) .
  • FINER Criteria : Ensure questions are Feasible (access to dialysis cohorts), Interesting (novelty in dual iron/magnesium action), Novel (mechanistic insights), Ethical (risk-benefit monitoring), and Relevant (clinical guidelines for hyperphosphatemia) .

Data Management

  • Store raw trial data in FAIR-compliant repositories (e.g., ClinicalTrials.gov ) with standardized metadata .
  • For analytical transparency, share code for statistical models (e.g., R/Python scripts) in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.